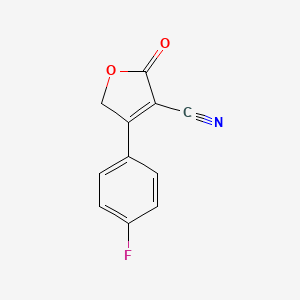

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-oxo-2H-furan-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMVLLRNKOTQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

This guide provides a comprehensive technical overview for the synthesis of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a validated synthetic pathway, the underlying reaction mechanisms, and critical experimental parameters for a successful and reproducible outcome.

Strategic Overview: The Value of the 2-Oxo-2,5-dihydrofuran Scaffold

The 2-oxo-2,5-dihydrofuran, or butenolide, ring system is a recurring motif in a multitude of biologically active natural products. This prevalence has established it as a "privileged scaffold" in the field of drug discovery. The specific incorporation of a 4-fluorophenyl group at the C4 position and a cyano group at the C3 position endows the target molecule with unique electronic characteristics and provides a handle for further chemical modifications. These features make it an exceptionally valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Retrosynthetic Analysis and Synthetic Design

A logical approach to the synthesis of this compound involves a retrosynthetic disconnection that points to a convergent and efficient one-pot strategy. This approach is predicated on the Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate, followed by an in-situ intramolecular cyclization.

Figure 1: Retrosynthetic pathway for this compound.

This one-pot methodology is advantageous as it circumvents the need for isolation and purification of the intermediate, thereby improving the overall yield and operational efficiency.

Validated Synthetic Protocol

This section details a robust and scalable one-pot procedure for the synthesis of the title compound.

Materials and Reagents

For a successful synthesis, it is imperative to use reagents of high purity and anhydrous solvents to prevent unwanted side reactions.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Recommended Supplier |

| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | ≥98% | Sigma-Aldrich |

| Ethyl Cyanoacetate | 105-56-6 | 113.12 | ≥99% | Sigma-Aldrich |

| Piperidine | 110-89-4 | 85.15 | ≥99% | Sigma-Aldrich |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 200 Proof | Fisher Scientific |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Fisher Scientific |

Detailed Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzaldehyde (12.41 g, 0.1 mol) and ethyl cyanoacetate (11.31 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution at ambient temperature, add piperidine (0.85 g, 1 mL, 0.01 mol) dropwise. The use of a weak base like piperidine is a critical choice to facilitate the deprotonation of the active methylene group of ethyl cyanoacetate without promoting the self-condensation of the aldehyde.[1][2][3]

-

Reaction Progression: The reaction mixture is then heated to reflux (approximately 78°C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7 v/v). The disappearance of the starting materials and the formation of a new, more polar product spot will indicate the reaction's progression.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath for 30 minutes to induce crystallization. The resulting solid is collected by vacuum filtration, washed with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and soluble impurities, and then dried under vacuum to yield the final product.

-

Recrystallization (Optional): While the crude product is often of high purity, it can be further purified by recrystallization from ethanol to obtain a fine crystalline solid.

Mechanistic Insights

The one-pot synthesis proceeds via a two-stage mechanism:

Figure 2: Proposed reaction mechanism for the one-pot synthesis.

Stage 1: Knoevenagel Condensation

The reaction is initiated by the piperidine-catalyzed Knoevenagel condensation. Piperidine, a secondary amine, acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting aldol-type addition product rapidly undergoes dehydration to yield the α,β-unsaturated intermediate, ethyl 2-cyano-3-(4-fluorophenyl)acrylate.[4][5]

Stage 2: Intramolecular Cyclization (Lactonization)

Following the formation of the Knoevenagel adduct, an intramolecular cyclization occurs to form the final butenolide product. While the precise mechanism can be complex, a plausible pathway involves the tautomerization of the ester to its enol form. The enolic hydroxyl group then attacks the β-carbon of the α,β-unsaturated system in a Michael-type addition. Subsequent proton transfer and tautomerization lead to the formation of the stable five-membered lactone ring. The presence of the electron-withdrawing cyano and ester groups facilitates this cyclization.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following table provides the expected characterization data based on the structure and data from analogous compounds.

| Analytical Technique | Expected Data |

| Melting Point | Expected to be in the range of 165-175 °C, characteristic of a crystalline solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.9 (m, 2H, Ar-H ortho to F), ~7.1-7.2 (m, 2H, Ar-H meta to F), ~4.9 (s, 2H, -CH₂-). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C=O, lactone), ~165 (d, ¹JCF, Ar-C-F), ~132 (d, ³JCF, Ar-C), ~130 (Ar-C), ~116 (d, ²JCF, Ar-C), ~115 (CN), ~109 (C=C-CN), ~70 (-CH₂-). |

| IR (KBr) | ν (cm⁻¹): ~2230-2220 (C≡N stretch), ~1780-1760 (C=O lactone stretch), ~1650-1630 (C=C stretch). |

| Mass Spectrometry (EI) | m/z (%): 203 (M⁺), corresponding to the molecular ion. |

Safety and Handling Precautions

As with any chemical synthesis, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemically resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

4-Fluorobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

-

Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes irritation.

-

Piperidine: Flammable and toxic. Causes severe skin burns and eye damage. Handle with extreme care.

-

Ethanol and Diethyl Ether: Highly flammable. Keep away from open flames and sparks.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The one-pot synthesis of this compound via a piperidine-catalyzed Knoevenagel condensation followed by in-situ intramolecular cyclization is a highly efficient and reliable method. This guide has provided a detailed, step-by-step protocol, elucidated the underlying reaction mechanisms, and furnished expected characterization data, thereby equipping researchers with the necessary knowledge to successfully synthesize this valuable heterocyclic building block.

References

- 1. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Formation of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

This guide provides a comprehensive technical overview of the formation mechanism of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is elucidated through a scientifically grounded, two-step process, beginning with a Knoevenagel condensation, followed by a proposed intramolecular cyclization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed reaction pathway but also the underlying chemical principles and experimental considerations.

Introduction and Significance

The 2-oxo-2,5-dihydrofuran, or butenolide, scaffold is a privileged motif in a vast number of natural products and pharmacologically active molecules. The incorporation of a fluorophenyl group and a nitrile functionality, as seen in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups. Understanding the formation mechanism of this specific derivative is crucial for its efficient synthesis and the exploration of its therapeutic potential.

Proposed Synthetic Pathway

The formation of this compound is proposed to proceed through a two-step sequence:

-

Step 1: Knoevenagel Condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate to yield ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate.

-

Step 2: Intramolecular Cyclization of the Knoevenagel adduct to form the final furanone product.

This pathway is favored due to the well-established reliability of the Knoevenagel condensation and a chemically plausible subsequent cyclization.

Mechanistic Deep Dive

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

Causality Behind Experimental Choices:

-

Reactants: 4-fluorobenzaldehyde is the electrophilic partner, and ethyl cyanoacetate provides the nucleophilic active methylene group. The presence of both the ester and nitrile groups in ethyl cyanoacetate increases the acidity of the α-protons, facilitating the reaction.

-

Catalyst: A weak base, such as piperidine or an amine, is typically employed. The base's role is to deprotonate the ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate). This enolate is a potent nucleophile that readily attacks the carbonyl carbon of the aldehyde.

The Mechanism:

-

Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, leading to the formation of a tetrahedral intermediate.

-

Protonation: The intermediate is protonated by the conjugate acid of the catalyst, yielding an aldol-type adduct.

-

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product, ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate. The E-isomer is generally favored due to steric considerations.

Caption: Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl cyanoacetate.

Step 2: Proposed Intramolecular Cyclization

The conversion of the Knoevenagel adduct to the final furanone is a critical step. While a direct, one-pot transformation from the starting materials is conceivable, a stepwise approach involving the isolation of the acrylate intermediate followed by cyclization offers better control. A plausible mechanism for this cyclization involves the following steps:

Plausible Mechanistic Pathway:

-

Hydrolysis: The ethyl ester of the Knoevenagel adduct is first hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This step is crucial as the carboxylate group is the key nucleophile for the subsequent cyclization.

-

Intramolecular Michael Addition: The newly formed carboxylate anion then undergoes an intramolecular 1,4-conjugate addition (Michael addition) to the α,β-unsaturated nitrile. This is a 5-exo-trig cyclization, which is generally favored according to Baldwin's rules. This step forms a cyclic enolate intermediate.

-

Tautomerization and Protonation: The enolate intermediate undergoes tautomerization to the more stable keto form, followed by protonation to yield the final product, this compound.

Caption: Proposed intramolecular cyclization to form the furanone ring.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific laboratory conditions.

Protocol for Knoevenagel Condensation

Materials:

-

4-Fluorobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.

-

Add ethyl cyanoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol for Intramolecular Cyclization (Proposed)

Materials:

-

Ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate

-

Aqueous acid (e.g., HCl) or base (e.g., NaOH)

-

Suitable solvent (e.g., water, ethanol/water mixture)

Procedure:

-

Dissolve or suspend ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate in a suitable solvent.

-

Add an aqueous solution of a strong acid or base.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it carefully.

-

The product, this compound, may precipitate and can be collected by filtration.

-

Alternatively, the product can be extracted with a suitable organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Catalyst | Solvent | Temperature | Expected Yield |

| 1 | Knoevenagel Condensation | 4-Fluorobenzaldehyde, Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | High |

| 2 | Hydrolysis & Intramolecular Cyclization | Ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate | Acid or Base | Water/Ethanol | Reflux | Moderate to High |

Characterization of this compound

The structure of the final product can be confirmed using various spectroscopic techniques.

-

¹H NMR: Expected signals would include aromatic protons from the fluorophenyl group, a methine proton, and two diastereotopic methylene protons of the furanone ring.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, nitrile carbon, aromatic carbons (with C-F coupling), and the carbons of the furanone ring are expected.

-

IR Spectroscopy: Characteristic absorption bands for the C=O (lactone), C≡N (nitrile), and C=C bonds would be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be present.

Conclusion

The formation of this compound is most plausibly achieved through a robust two-step synthesis involving a Knoevenagel condensation followed by an intramolecular cyclization. This guide provides a detailed mechanistic understanding and a practical experimental framework for researchers. The causality-driven approach to the reaction conditions and the proposed mechanism offer a solid foundation for the successful synthesis and further investigation of this promising heterocyclic compound. The protocols and characterization data serve as a self-validating system for the synthesis of the target molecule.

Spectroscopic Characterization of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of analyzing this molecule using key spectroscopic techniques. As a senior application scientist, the following sections are structured to not only present data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and accurate structural confirmation.

Molecular Structure and Spectroscopic Significance

The unique arrangement of a fluorinated aromatic ring, a lactone, a nitrile, and a dihydrofuran ring in this compound gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount for interpreting the spectral data obtained from various analytical methods.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl group of the lactone, the nitrile group, the C-F bond, and the aromatic ring.

Predicted IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230 - 2210 | Medium |

| C=O (α,β-unsaturated lactone) | ~1780 - 1750 | Strong |

| C=C (Aromatic) | ~1600, 1500, 1450 | Medium-Weak |

| C-F (Aryl Fluoride) | ~1250 - 1100 | Strong |

| C-O (Lactone) | ~1300 - 1200 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water and CO₂).

-

Background Scan: A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Scan: The sample is brought into contact with the crystal, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Rationale: ATR-FTIR is a rapid and convenient method for solid samples, requiring minimal sample preparation and providing high-quality spectra.

Interpretation of the IR Spectrum

The presence of a sharp, medium-intensity band around 2220 cm⁻¹ is a clear indication of the nitrile (C≡N) stretching vibration. A strong, prominent absorption in the region of 1760 cm⁻¹ is characteristic of the carbonyl (C=O) group within the five-membered α,β-unsaturated lactone ring. The aromatic C=C stretching vibrations are expected as a series of weaker bands between 1600 and 1450 cm⁻¹. A strong band in the 1250-1100 cm⁻¹ region is indicative of the C-F stretching of the fluorophenyl group. Finally, the C-O stretching of the lactone will likely appear as a strong band between 1300 and 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons and the methylene protons of the dihydrofuran ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.4 | Doublet of doublets (dd) | 2H | Aromatic protons ortho to the furan ring |

| ~7.2 - 7.0 | Doublet of doublets (dd) | 2H | Aromatic protons meta to the furan ring |

| ~4.8 | Singlet | 2H | -CH₂- in the dihydrofuran ring |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Tuning: The NMR spectrometer is tuned to the proton frequency, and the magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Rationale: High-field NMR (≥400 MHz) is recommended to achieve good signal dispersion, especially for resolving the aromatic proton signals.

Interpretation of the ¹H NMR Spectrum: The aromatic region will display two sets of signals due to the 4-fluorophenyl group. The protons ortho to the furan ring will be deshielded and appear as a doublet of doublets due to coupling with both the meta protons and the fluorine atom. The protons meta to the furan ring will also appear as a doublet of doublets. The two protons of the methylene group (-CH₂-) in the dihydrofuran ring are expected to be magnetically equivalent and will therefore appear as a singlet at approximately 4.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Lactone) |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-F (Aromatic) |

| ~160 | C4 of furan ring |

| ~130 (d, ³JCF ≈ 8 Hz) | Aromatic CH ortho to furan |

| ~128 (d, ⁴JCF ≈ 3 Hz) | Aromatic C ipso to furan |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH meta to furan |

| ~115 | C≡N |

| ~95 | C3 of furan ring |

| ~70 | -CH₂- in dihydrofuran ring |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (e.g., 128 to 1024) is necessary due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Interpretation of the ¹³C NMR Spectrum: The carbonyl carbon of the lactone will be the most downfield signal, around 170 ppm. The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 250 Hz. The other aromatic carbons will also show smaller couplings to the fluorine. The nitrile carbon is expected around 115 ppm. The olefinic carbons of the furan ring will have distinct chemical shifts, and the methylene carbon will appear upfield around 70 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 217 | Molecular ion [M]⁺ |

| 189 | [M - CO]⁺ |

| 120 | [FC₆H₄C≡CH]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Rationale: EI is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Interpretation of the Mass Spectrum: The molecular ion peak [M]⁺ is expected at an m/z of 217, corresponding to the molecular weight of the compound. A common fragmentation pathway for lactones is the loss of carbon monoxide (CO), which would result in a peak at m/z 189. Further fragmentation of the fluorophenyl-containing portion of the molecule can lead to characteristic ions at m/z 120 and 95.

Figure 2: A generalized workflow for the spectroscopic analysis of the title compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a self-validating system for its structural confirmation. The predicted data, based on the known spectral characteristics of its constituent functional groups and comparison with analogous structures, offers a robust framework for researchers. Each technique provides a unique and complementary piece of the structural puzzle, and together they allow for the unambiguous identification and characterization of this novel compound. The experimental protocols outlined are based on standard, reliable methodologies designed to yield high-quality, interpretable data.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, a heterocyclic compound of interest. We will explore not only the spectral data but also the causality behind the experimental choices and the logic of spectral interpretation, ensuring a thorough understanding for both novice and experienced spectroscopists.

Section 1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is the definitive method for determining the number of distinct proton environments and their connectivity within a molecule. For a molecule like this compound, ¹H NMR allows for the unambiguous assignment of protons on both the dihydrofuran ring and the fluorophenyl substituent.

Rationale for Experimental Design

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[1]

-

Solvent Selection: The choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl₃) is a common initial choice for many nonpolar to moderately polar organic compounds due to its excellent dissolving power and relatively simple residual solvent signal.[1] However, for compounds with potentially limited solubility or for long-term experiments, deuterated dimethyl sulfoxide (DMSO-d₆) offers a superior alternative. For this analysis, we will proceed with CDCl₃, as it is often sufficient for initial characterization. The deuterium signal of the solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment.[2]

-

Sample Concentration: An optimal concentration is crucial. For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6 mL of deuterated solvent is typically sufficient to achieve a good signal-to-noise ratio in a reasonable timeframe.[1][2] Over-concentration can lead to viscosity-induced line broadening, while under-concentration necessitates a longer acquisition time.[2]

Detailed Experimental Protocol

The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 10 mg of this compound. Dissolve the sample in 0.6 mL of CDCl₃ directly within a clean, dry vial. Ensure complete dissolution, using gentle sonication if necessary.[1][3]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2]

-

Positioning: Wipe the outside of the NMR tube clean. Place the tube into a spinner turbine and use a depth gauge to ensure the sample is positioned correctly within the detection coil of the NMR probe.[1][2]

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then perform a series of automated procedures:

-

Data Acquisition: A standard one-pulse ¹H experiment is performed. Key parameters include a 90° pulse angle, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Spectral Data Summary

The expected ¹H NMR spectral data for this compound in CDCl₃ are summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (CH₂) | ~4.9 | Singlet | 2H |

| H-2', H-6' | ~7.8 | Multiplet | 2H |

| H-3', H-5' | ~7.2 | Multiplet | 2H |

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument.

In-Depth Spectral Interpretation

-

Methylene Protons (H-5): The two protons at the C-5 position of the dihydrofuran ring are expected to appear as a singlet around 4.9 ppm. In many similar dihydrofuranone systems, these protons are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet.[4] Their downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the conjugated system.

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The fluorophenyl ring presents a more complex pattern. Due to the symmetry of the para-substituted ring, we expect two distinct signals, each integrating to two protons.

-

The protons ortho to the fluorine atom (H-3', H-5') will be coupled to the fluorine, resulting in a multiplet (often appearing as a triplet) around 7.2 ppm.

-

The protons ortho to the furanone ring (H-2', H-6') will be coupled to their neighboring aromatic protons and will appear as a multiplet further downfield, around 7.8 ppm, due to the electron-withdrawing nature of the substituted furanone system.

-

Visualization of Proton Environments

Caption: Key ¹H NMR chemical shift assignments.

Section 2: ¹³C NMR & DEPT Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[5][6]

Methodological Approach

-

Broadband Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all proton frequencies, collapsing all C-H coupling and resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[7]

-

DEPT for Multiplicity Editing: DEPT is a powerful pulse sequence that differentiates carbon signals based on the number of attached protons.[5][7] A typical DEPT analysis involves two experiments:

-

DEPT-90: Only CH signals are observed.[6]

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed in either DEPT spectrum.[6][8] By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of each carbon resonance.

-

Detailed Experimental Protocol

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope. A concentration of 20-50 mg in 0.6 mL of solvent is recommended.[1] The same sample prepared for ¹H NMR can often be used, but a longer acquisition time will be necessary.

-

Spectrometer Setup: The process of locking, tuning (to the ¹³C frequency), and shimming is identical to the ¹H experiment.

-

Data Acquisition:

-

Broadband Decoupled ¹³C: Acquire a standard ¹³C spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required.

-

DEPT-90 and DEPT-135: Run the respective DEPT pulse programs. These experiments are generally faster than the standard ¹³C acquisition due to polarization transfer from protons.[7]

-

Spectral Data Summary

The expected ¹³C NMR spectral data for this compound are summarized below.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Coupling to ¹⁹F |

| C-2 (C=O) | ~170 | C | No |

| C-4 | ~165 | C | No |

| C-4' (C-F) | ~164 | C | Yes (¹JCF) |

| C-2', C-6' | ~131 | CH | Yes (²JCF) |

| C-1' | ~127 | C | Yes (⁴JCF) |

| C-3', C-5' | ~117 | CH | Yes (³JCF) |

| C-3 (C-CN) | ~114 | C | No |

| CN | ~113 | C | No |

| C-5 (CH₂) | ~70 | CH₂ | No |

Note: The presence of fluorine introduces C-F coupling, which splits the signals of the carbons in the fluorophenyl ring. The magnitude of the coupling constant (JCF) decreases with the number of bonds between the carbon and fluorine atoms.[9][10]

In-Depth Spectral Interpretation

-

Carbonyl and Olefinic Carbons: The carbonyl carbon (C-2) is expected at the most downfield position, around 170 ppm. The olefinic carbons C-4 and C-4' will also be significantly downfield.

-

Aromatic Carbons & C-F Coupling: The carbons of the fluorophenyl ring will exhibit characteristic splitting due to coupling with the ¹⁹F nucleus (which has a spin of I = ½).

-

C-4' (ipso-carbon): The carbon directly bonded to fluorine will show the largest coupling constant (¹JCF), typically >240 Hz, and will appear as a doublet.[10] Its chemical shift is around 164 ppm.

-

C-3', C-5' (ortho-carbons): These carbons will show a smaller two-bond coupling (²JCF) and appear as a doublet around 117 ppm.

-

C-2', C-6' (meta-carbons): These carbons exhibit a three-bond coupling (³JCF) and resonate as a doublet around 131 ppm.

-

C-1' (para-carbon): The four-bond coupling (⁴JCF) is the smallest and may not always be resolved, but the signal will appear as a doublet (or triplet due to virtual coupling) around 127 ppm.[10]

-

-

Nitrile Carbons: The carbon of the cyano group (CN) and the C-3 carbon to which it is attached are quaternary and will appear in the 113-114 ppm region.

-

Methylene Carbon (C-5): This CH₂ carbon, identified as a negative peak in the DEPT-135 spectrum, is found upfield around 70 ppm due to its sp³ hybridization and proximity to the ring oxygen.

Visualization of Carbon Assignments

Caption: Key ¹³C NMR chemical shifts and multiplicities.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by DEPT experiments, provides an unambiguous structural confirmation of this compound. The ¹H spectrum clearly resolves the aliphatic and aromatic protons, while the ¹³C spectrum, with its characteristic C-F coupling patterns, confirms the connectivity of the carbon framework. This guide demonstrates a systematic approach, from sample preparation to detailed spectral interpretation, that forms the bedrock of structural elucidation for drug discovery and chemical research professionals.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. 2,5-Dihydrofuran(1708-29-8) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 7. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. magritek.com [magritek.com]

physical and chemical properties of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

A Comprehensive Technical Guide to 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Executive Summary

This document provides an in-depth technical analysis of this compound (CAS No: 50691-04-8), a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities.[1] The guide synthesizes available data on its physicochemical properties, spectroscopic profile, and chemical reactivity. By integrating established analytical protocols with expert insights, this whitepaper serves as an authoritative resource for researchers utilizing this molecule as a synthetic intermediate or a scaffold for novel therapeutic agents. Particular attention is given to its structural features—a fluorophenyl moiety, a butenolide (dihydrofuranone) ring, and a nitrile group—which are pivotal to its chemical behavior and potential biological activity.

Introduction and Strategic Significance

Compound Overview

This compound is a specialized organic molecule characterized by a compact and functionally dense structure. The core of the molecule is a five-membered lactone ring, specifically a dihydrofuranone, which is decorated with a 4-fluorophenyl group and a nitrile functional group. This combination of features makes it a valuable building block in synthetic chemistry.

Rationale for Study: The Furanone Scaffold in Drug Discovery

The dihydrofuranone (or butenolide) ring is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities. The incorporation of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electrostatic interactions. Research has suggested that compounds with similar structural motifs exhibit significant anticancer properties, with modifications to the fluorophenyl group potentially enhancing cytotoxicity against cancer cell lines.[2] This positions this compound as a compound of high interest for developing novel therapeutic agents.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings. The properties of this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆FNO₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 203.17 g/mol | (Calculated) |

| CAS Number | 50691-04-8 | Santa Cruz Biotechnology[1] |

| Appearance | Solid (predicted) | Analogous compounds are solids |

| Solubility | Soluble in organic solvents like DMSO and ethanol.[2][3] | Benchchem, EvitaChem |

| Melting Point | Data not publicly available. | N/A |

Scientist's Note: The lack of a publicly available melting point is common for non-commercial, specialized research chemicals. It is recommended to perform this characterization in-house via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus upon first acquisition.

Chemical Profile and Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the electrophilic nitrile, the reactive lactone ring, and the aromatic fluorophenyl group.

-

Nitrile Group (C≡N): Can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a handle for further derivatization.

-

Lactone (α,β-Unsaturated Carbonyl): The ester bond can be cleaved via hydrolysis. The carbonyl group can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄).[2]

-

Fluorophenyl Group: The fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions, though this is generally challenging.[2] The aromatic ring itself can undergo electrophilic substitution.

Predicted Reactivity Pathways

The interplay of these functional groups allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

Caption: Predicted chemical reactivity pathways for the title compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the compound. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR Analysis: The proton NMR provides a clear fingerprint of the molecule's hydrogen environment. Experimental data has been reported as follows.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.85 | Doublet | 8.4 | 2H | Aromatic Protons (ortho to Fluorine) |

| 7.30 | Triplet | 8.8 | 2H | Aromatic Protons (meta to Fluorine) |

| 4.75 | Singlet | N/A | 2H | Methylene Protons (-CH₂-) on the furanone ring |

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis due to its high polarity, which ensures complete dissolution of the sample, and its high boiling point, which minimizes evaporation.[2]

-

-

C=O (Lactone): ~170-175 ppm

-

C≡N (Nitrile): ~115-120 ppm

-

Aromatic Carbons: ~115-165 ppm (with C-F coupling visible)

-

Alkene Carbons (in ring): ~120-150 ppm

-

-CH₂- (Methylene): ~65-75 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The reported vibrational frequencies confirm the compound's structure.[2]

| Frequency (cm⁻¹) | Functional Group |

| 2220 | C≡N (Nitrile) Stretch |

| 1715 | C=O (Lactone Carbonyl) Stretch |

Scientist's Note: The strong absorbance at 1715 cm⁻¹ is characteristic of a carbonyl in a five-membered, α,β-unsaturated lactone ring. The sharp, intense peak at 2220 cm⁻¹ is an unambiguous indicator of the nitrile group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (MW = 203.17), under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 203. Key fragmentation would likely involve the loss of CO from the lactone ring and fragmentation of the furanone structure.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of this compound.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ using a pipette.

-

Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with 16-32 scans.

-

Acquire a ¹³C NMR spectrum with 1024 or more scans.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.

Protocol: FT-IR Analysis

-

Sample Preparation (KBr Pellet):

-

Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

Workflow: Comprehensive Characterization

The logical flow for a full characterization of a newly synthesized or acquired batch of the compound is outlined below.

Caption: A logical workflow for the full analytical characterization.

Potential Applications in Research & Development

The unique structure of this compound makes it a valuable asset in several areas of chemical and pharmaceutical research.

-

Scaffold for Anticancer Agents: As noted, furanone derivatives are being investigated for their anticancer properties.[2] This compound serves as an excellent starting point for generating a library of analogues to perform Structure-Activity Relationship (SAR) studies.

-

Intermediate in Heterocyclic Synthesis: The reactive handles on the molecule allow it to be a precursor for more complex polycyclic or heterocyclic systems, which are often sought in drug discovery programs.

-

Probe for Chemical Biology: The fluorophenyl group can be used for ¹⁹F NMR studies, a powerful technique in chemical biology to study drug-target interactions in a biological environment.

Conclusion

This compound is a well-defined chemical entity with a rich potential for synthetic transformations and applications in drug discovery. Its physicochemical properties and spectroscopic fingerprint are well-characterized, providing a solid foundation for its use in research. The strategic combination of a fluorinated aromatic ring, a reactive lactone, and a versatile nitrile group makes it a highly valuable molecule for scientists and researchers aiming to develop next-generation therapeutics. This guide provides the necessary technical framework to support and accelerate such endeavors.

References

A Technical Guide to the Biological Activities of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of a promising class of heterocyclic compounds: 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile derivatives. By integrating findings from across the chemical and biological sciences, this document aims to equip researchers and drug development professionals with the critical knowledge needed to explore and exploit the therapeutic promise of this molecular scaffold.

Introduction: The Significance of the Furanone Core

The furanone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The 2-oxo-2,5-dihydro-3-furancarbonitrile core, in particular, presents a unique combination of structural features—a lactone, a nitrile group, and an unsaturated bond—that offer multiple points for chemical modification and interaction with biological targets. The incorporation of a 4-(4-fluorophenyl) substituent is a strategic design element. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, thereby influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This strategic combination of a versatile furanone core with a fluorinated phenyl ring makes these derivatives a compelling subject of investigation for novel therapeutic agents.

Synthetic Pathways and Molecular Architecture

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common approach begins with the reaction of a phenacyl halide, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one, with a cyanoacetate derivative. This is often followed by cyclization to form the dihydrofuranone ring.

Illustrative Synthetic Protocol:

A general and efficient method for the synthesis of the core structure is outlined below. This protocol is a composite of established synthetic methodologies for related furanone compounds.

Step 1: Condensation Reaction

-

To a solution of ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide at room temperature.

-

Slowly add 2-bromo-1-(4-fluorophenyl)ethan-1-one to the reaction mixture and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the intermediate product by column chromatography.

Step 2: Cyclization and Hydrolysis

-

Treat the intermediate from Step 1 with a dehydrating agent or heat to induce cyclization to the 2-oxo-2,5-dihydro-3-furancarbonitrile ring.

-

Subsequent hydrolysis of the ester group, if present, can yield the corresponding carboxylic acid, which can be further derivatized.

Step 3: Derivatization

-

The nitrile group and the phenyl ring offer sites for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

The unique structural features of this compound derivatives confer upon them a broad spectrum of biological activities. The primary areas of therapeutic interest are their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties.[2] For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines.[2] A study demonstrated that modifications to the fluorophenyl group could enhance cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents.[2] The cytotoxic activity of fluorophenyl-substituted 1,3,4-thiadiazole derivatives has been evaluated against estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines, with some compounds exhibiting concentration-dependent cytotoxic activity against MCF-7 cells.[3]

Mechanism of Action: The anticancer mechanism of these compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.[2] Some furan-based derivatives have been developed as potent and selective inhibitors of mammalian pyruvate dehydrogenase E1 (PDH E1), an enzyme involved in the Warburg effect in cancer cells.[4][5]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Furanone derivatives have been investigated for their anti-inflammatory properties.[1] The anti-inflammatory effects of butenolides, a class of compounds that includes the 2-oxo-2,5-dihydrofuran core, have been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells.[6] The mechanism of action for the anti-inflammatory effects of some furan derivatives involves the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.[7]

Mechanism of Action: The anti-inflammatory activity of these derivatives is likely linked to the modulation of key inflammatory pathways.

Caption: Potential anti-inflammatory mechanism of furanone derivatives.

Antimicrobial Activity

Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[1] The antimicrobial potential of furan-containing compounds has been demonstrated against various bacterial and fungal strains. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against both bacterial and fungal pathogens.[8] The presence of a fluorophenyl group can also contribute to the antimicrobial potency, as seen in the case of arylfluoroquinolones where a p-fluorophenyl substituent enhances antibacterial activity.[9]

Mechanism of Action: The antimicrobial action of furan derivatives can be attributed to various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity imparted by the fluorophenyl group may facilitate the passage of the compounds across microbial cell walls.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is not yet extensively documented, valuable insights can be drawn from related furanone and fluorophenyl-containing compounds.

-

Fluorine Substitution: The position and number of fluorine atoms on the phenyl ring are critical. A para-substitution, as in the title compounds, is often associated with enhanced biological activity.[9]

-

Substituents on the Furanone Ring: Modifications at other positions of the furanone ring can significantly impact activity. For example, the nature of the substituent at the 5-position of the furanone ring can influence cytotoxicity.

-

The Nitrile Group: The electron-withdrawing nature of the nitrile group at the 3-position can influence the overall electronic properties of the molecule and its interaction with biological targets.

| Compound/Derivative Class | Key Structural Feature | Observed Biological Activity | Reference |

| Fluorophenyl-substituted 1,3,4-thiadiazoles | 4-Fluorophenyl group | Anticancer (MCF-7 cells) | [3] |

| Butenolides | 2-Oxo-2,5-dihydrofuran core | Anti-inflammatory (NO inhibition) | [6] |

| Carbamothioyl-furan-2-carboxamides | Furan ring | Antimicrobial (antibacterial and antifungal) | [8] |

| Arylfluoroquinolones | p-Fluorophenyl group | Antibacterial | [9] |

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence, largely from related compound classes, strongly suggests potential for significant anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

-

Systematic Synthesis and Derivatization: Building a diverse library of derivatives to conduct comprehensive SAR studies.

-

In-depth Biological Evaluation: Performing extensive in vitro and in vivo testing to confirm and quantify the biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising lead compounds.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 2,5-Dihydro-3-Furancarbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, history, and synthetic methodologies associated with 2,5-dihydro-3-furancarbonitrile compounds. While the specific historical discovery of the parent 2,5-dihydro-3-furancarbonitrile scaffold is not extensively documented in readily available literature, its functionalized derivatives, particularly 2-amino-4,5-dihydro-3-furancarbonitriles, have emerged as a significant class of heterocycles with notable biological activities. This guide will therefore focus on the key synthetic strategies that have enabled the exploration of this chemical space and highlight their potential in medicinal chemistry.

Introduction to the 2,5-Dihydro-3-Furancarbonitrile Core

The 2,5-dihydro-3-furancarbonitrile scaffold represents a unique heterocyclic system characterized by a partially saturated five-membered oxygen-containing ring bearing a nitrile group at the C3 position. The presence of the electron-withdrawing nitrile group conjugated with the endocyclic double bond imparts distinct chemical reactivity to the molecule, making it an attractive building block in organic synthesis. The further introduction of substituents, such as an amino group at the C2 position, significantly enhances the molecular diversity and biological potential of this heterocyclic core. These functionalized derivatives have garnered interest in medicinal chemistry due to their structural resemblance to various natural products and their demonstrated antimicrobial and anticancer activities.

Historical Perspective: The Emergence of Synthetic Routes

The history of 2,5-dihydro-3-furancarbonitrile compounds is intrinsically linked to the development of synthetic methods for the construction of highly substituted dihydrofurans. While early reports on simple dihydrofurans date back to the early 20th century, the targeted synthesis of the 3-furancarbonitrile derivatives is a more recent endeavor, largely driven by the pursuit of novel bioactive molecules. The synthetic approaches can be broadly categorized, with key strategies being the Thorpe-Ziegler cyclization of dinitriles and, more prominently, multicomponent reactions for the synthesis of their 2-amino analogues.

Key Synthetic Methodologies

The synthesis of functionalized 2,5-dihydro-3-furancarbonitriles often relies on elegant cyclization strategies that construct the dihydrofuran ring from acyclic precursors. Below are detailed protocols for some of the most effective methods.

Synthesis of 2-Amino-4,5-dihydro-3-furancarbonitriles via a Thorpe-Ziegler-type Cyclization

The intramolecular Thorpe-Ziegler reaction, a classical method for forming cyclic ketones from dinitriles, provides a conceptual basis for the synthesis of 2-amino-4,5-dihydro-3-furancarbonitriles.[1][2][3][4] This approach involves the base-catalyzed intramolecular cyclization of an appropriate ether-containing dinitrile.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group to form a cyclic imine anion. Tautomerization of the resulting imine leads to the more stable enamine, which is the 2-amino-4,5-dihydro-3-furancarbonitrile product.

Caption: Thorpe-Ziegler type cyclization for 2-amino-4,5-dihydro-3-furancarbonitrile.

Experimental Protocol: Synthesis of 2-Amino-4,5-dihydro-3-furancarbonitrile

-

Preparation of the Dinitrile Precursor: To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add chloroacetonitrile (1.0 eq.) dropwise at 0 °C. Then, add another equivalent of chloroacetonitrile and reflux the mixture for 2-3 hours to form bis(cyanomethyl) ether.

-

Cyclization: To a freshly prepared solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add the bis(cyanomethyl) ether (1.0 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4,5-dihydro-3-furancarbonitrile.

Multicomponent Synthesis of Substituted 2-Amino-4,5-dihydro-3-furancarbonitriles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. A common strategy for synthesizing polysubstituted 2-amino-4,5-dihydro-3-furancarbonitriles involves the reaction of an α-hydroxyketone, malononitrile, and a base.[5]

Reaction Mechanism:

This reaction likely proceeds through an initial Knoevenagel condensation between the α-hydroxyketone and malononitrile, catalyzed by the base. The resulting intermediate then undergoes an intramolecular Michael addition of the hydroxyl group to the electron-deficient alkene, followed by tautomerization to yield the final product.

Caption: Multicomponent synthesis of 2-amino-4,5-dihydro-3-furancarbonitriles.

Experimental Protocol: Synthesis of 2-Amino-4,5-disubstituted-4,5-dihydro-3-furancarbonitrile

-

Reaction Setup: In a round-bottom flask, dissolve the α-hydroxyketone (1.0 eq.) and malononitrile (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

-

Add a catalytic amount of a base (e.g., piperidine or triethylamine, 0.1-0.2 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 2-amino-4,5-disubstituted-4,5-dihydro-3-furancarbonitrile.

Physicochemical Properties and Reactivity

The 2,5-dihydro-3-furancarbonitrile core possesses a unique combination of functional groups that dictate its chemical behavior.

| Property | Description |

| Structure | Planar, five-membered heterocyclic ring with sp² and sp³ hybridized carbon atoms. |

| Polarity | The presence of the oxygen heteroatom and the nitrile group imparts significant polarity to the molecule. |

| Reactivity | The enamine-like character of 2-amino derivatives makes the C2 position nucleophilic. The nitrile group can undergo hydrolysis, reduction, or addition reactions. The double bond can participate in cycloaddition reactions. |

Applications in Drug Discovery and Medicinal Chemistry

While the full potential of 2,5-dihydro-3-furancarbonitrile derivatives is still under exploration, several studies have highlighted their promise in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Certain 2-amino-4,5-dihydro-3-furancarbonitrile derivatives have demonstrated notable activity against a range of bacterial and fungal strains.[6][7][8] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity and electronic properties of the substituents on the dihydrofuran ring play a crucial role in determining the potency and spectrum of antimicrobial activity.

Anticancer Activity

Several substituted 2-amino-4,5-dihydro-3-furancarbonitriles have been investigated for their cytotoxic effects against various cancer cell lines.[9][10][11][12][13] These compounds have been shown to induce apoptosis and inhibit cell proliferation. The presence of specific aryl or heterocyclic substituents on the core structure appears to be critical for their anticancer activity, suggesting that they may interact with specific biological targets within cancer cells.

Future Outlook

The 2,5-dihydro-3-furancarbonitrile scaffold continues to be an intriguing and promising area of research in synthetic and medicinal chemistry. The development of novel, efficient, and stereoselective synthetic methods will be crucial for expanding the chemical diversity of this compound class. Further exploration of their biological activities, including the elucidation of their mechanisms of action and structure-activity relationships, will undoubtedly pave the way for the discovery of new therapeutic agents. The versatility of the functional groups present in these molecules also offers ample opportunities for their use as intermediates in the synthesis of more complex molecular architectures.

References

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thescipub.com [thescipub.com]

- 10. [2-Amino-3-cyano-dihydroindol-5-ones. 2. The biological activity of a new class of compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile: A Technical Guide to Putative Targets and Experimental Validation

Introduction

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. Among these, the furanone core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, a compound of significant interest due to its structural motifs that suggest a potential for multifaceted pharmacological effects. The presence of a fluorinated phenyl ring, a reactive nitrile group, and the inherent reactivity of the dihydrofuranone ring system positions this molecule as a compelling candidate for investigation against several key therapeutic targets.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will not follow a rigid template but will instead be structured to logically explore the hypothesized therapeutic targets of this compound, grounded in the available preliminary data and the broader scientific context of related molecular structures. We will delve into the causality behind suggested mechanisms of action and provide detailed, field-proven experimental protocols to enable the rigorous scientific validation of these hypotheses. Our commitment is to scientific integrity; therefore, we will clearly delineate between established findings for analogous compounds and the necessary steps to confirm these activities for our specific molecule of interest.

Hypothesized Therapeutic Targets and Mechanistic Insights

The therapeutic potential of a small molecule is defined by its interactions with biological macromolecules. Based on preliminary data and the known activities of structurally similar compounds, we can hypothesize several key protein targets for this compound.

Tubulin: A Putative Target in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer therapies.[1] A preliminary report from a commercial supplier suggests that this compound may act as a tubulin polymerization inhibitor, with a reported IC50 of 25 µM.[2] While this data requires independent, peer-reviewed verification, it provides a strong rationale for investigating this compound as a potential anticancer agent. The proposed mechanism involves the binding of the molecule to tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2]

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Caption: Proposed mechanism of tubulin polymerization inhibition.

Cyclooxygenase (COX) Enzymes: Potential Anti-inflammatory and Chemopreventive Activity

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and are also implicated in the pathogenesis of several cancers.[3] A number of furanone derivatives have been identified as selective COX-2 inhibitors.[1][4] The structural similarity of this compound to these known inhibitors suggests that it may also possess COX-inhibitory activity. Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and potentially inhibiting cancer cell proliferation.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: Hypothesized inhibition of the COX-2 pathway.

Cholinesterases: A Potential Role in Neurodegenerative Disorders

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine.[5] The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit.[6] Several benzofuran and other furan derivatives have been reported to exhibit inhibitory activity against both AChE and BChE.[5][7][8][9] This raises the possibility that this compound could also act as a cholinesterase inhibitor, warranting investigation into its potential as a neuroprotective agent.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Putative inhibition of cholinesterases.

Experimental Validation Protocols

To move from hypothesis to evidence, rigorous experimental validation is paramount. The following section provides detailed, step-by-step protocols for assessing the activity of this compound against its putative targets.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of a compound on tubulin polymerization in vitro.[7]

Materials:

-

Tubulin (≥99% pure, bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls: Paclitaxel (stabilizer), Vinblastine (destabilizer)

-

96-well, opaque, flat-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare the test compound and controls at various concentrations in polymerization buffer.

-

On ice, add tubulin and GTP to the polymerization buffer to the desired final concentration (e.g., 2 mg/mL tubulin, 1 mM GTP).

-

Add the fluorescent reporter to the tubulin solution.

-

Pipette the tubulin/reporter solution into the wells of the 96-well plate.

-

Add the test compound, controls, or vehicle to the respective wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every 30-60 seconds for at least 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-